molecular formula C12H15N3O2 B11454980 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide CAS No. 850923-40-9

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

Cat. No.: B11454980
CAS No.: 850923-40-9
M. Wt: 233.27 g/mol
InChI Key: SHQRNKZYJPSSKL-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a chemical compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like cyanogen bromide . The process may also involve nucleophilic substitution reactions where the benzimidazole core is functionalized with various substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Properties

CAS No.

850923-40-9

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C12H15N3O2/c1-17-8-12(16)13-7-6-11-14-9-4-2-3-5-10(9)15-11/h2-5H,6-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

SHQRNKZYJPSSKL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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